molecular formula C5H11NO3S B2908519 2-Isothiazolidineethanol, 1,1-dioxide CAS No. 1157045-79-8

2-Isothiazolidineethanol, 1,1-dioxide

Cat. No.: B2908519
CAS No.: 1157045-79-8
M. Wt: 165.21
InChI Key: QIPPPPIUALZMOL-UHFFFAOYSA-N
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Description

2-Isothiazolidineethanol, 1,1-dioxide is a heterocyclic organic compound that contains both sulfur and nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isothiazolidineethanol, 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an amino alcohol with sulfur dioxide and an oxidizing agent. The reaction conditions often require controlled temperatures and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Isothiazolidineethanol, 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

    Substitution: The nitrogen and sulfur atoms in the ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Isothiazolidineethanol, 1,1-dioxide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in coordination chemistry.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Isothiazolidineethanol, 1,1-dioxide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfur and nitrogen atoms play a crucial role in these interactions, often forming strong bonds with the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Benzothiadiazine 1,1-dioxide: Known for its diuretic and antihypertensive properties.

    1,2,3-Benzothiadiazine 1,1-dioxide: Combines structural features of 1,2,4-benzothiadiazine 1,1-dioxides and phthalazinones, leading to diverse therapeutic applications.

Uniqueness

2-Isothiazolidineethanol, 1,1-dioxide is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms, which confer distinct chemical reactivity and potential biological activities

Properties

IUPAC Name

2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3S/c7-4-3-6-2-1-5-10(6,8)9/h7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIPPPPIUALZMOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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